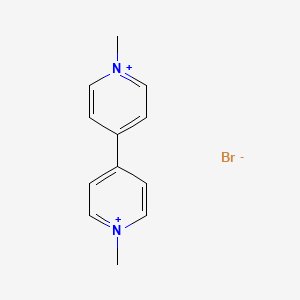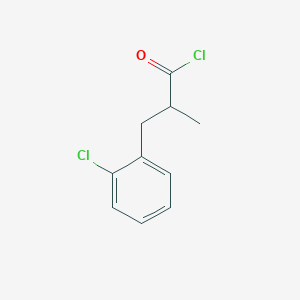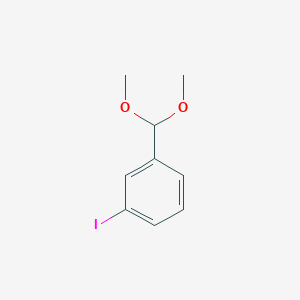
(S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((Benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid is a chiral amino acid derivative It is characterized by the presence of a benzyloxycarbonyl (carbobenzyloxy) protecting group attached to the amino group and a morpholine ring attached to the propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Morpholine Ring: The protected amino acid is then reacted with morpholine in the presence of a coupling agent like dicyclohexylcarbodiimide to form the morpholinopropanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amino group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(((Benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the free amino group, which can then participate in further biochemical reactions. The morpholine ring can interact with various biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-pyrrolidinopropanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-piperidinopropanoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the propanoic acid backbone (morpholine, phenyl, pyrrolidine, piperidine).
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound.
- Applications: While all these compounds can be used in peptide synthesis, their specific applications may vary based on their unique structural features.
Propiedades
Fórmula molecular |
C15H20N2O5 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
(2S)-3-morpholin-4-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H20N2O5/c18-14(19)13(10-17-6-8-21-9-7-17)16-15(20)22-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20)(H,18,19)/t13-/m0/s1 |
Clave InChI |
ORFJILVAXRIFIH-ZDUSSCGKSA-N |
SMILES isomérico |
C1COCCN1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1COCCN1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)










![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

